Dantrolene Sodium

Description

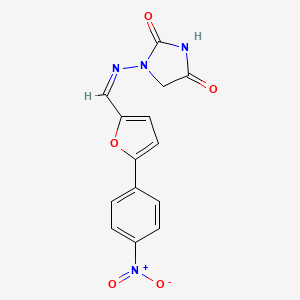

Dantrolene sodium (anhydrous) is the anhydrous sodium salt of dantrolene. It contains a dantrolene(1-).

This compound is the sodium salt form of dantrolene, a hydantoin derivative and direct-acting skeletal muscle relaxant. Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 6 approved and 3 investigational indications. This drug has a black box warning from the FDA.

See also: Dantrolene (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLIXGNPXAZHD-HAZZGOGXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14663-23-1 | |

| Record name | Dantrolene sodium [USAN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTROLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Dantrolene Sodium: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene sodium, a unique hydantoin (B18101) derivative, stands as a pivotal therapeutic agent in the management of malignant hyperthermia and spasticity. Its journey from a novel chemical entity to a life-saving medication is a testament to serendipitous discovery, meticulous scientific investigation, and international collaboration. This in-depth guide provides a technical and historical account of the discovery of this compound, detailing its chemical synthesis, the elucidation of its mechanism of action, and the seminal preclinical and clinical studies that established its therapeutic utility. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science behind this remarkable drug.

Introduction: The Genesis of a Muscle Relaxant

Dantrolene was first synthesized in 1967 by Snyder et al. at Norwich Eaton Pharmaceuticals (a subsidiary of the Norwich Pharmacal Company) as part of a research program investigating nitrofurantoin (B1679001) derivatives.[1][2] Initially explored for its potential as a novel class of muscle relaxant, early investigations in various animal species revealed its capacity to induce dose-dependent reductions in skeletal muscle tone.[2][3] These effects were long-lasting, exhibited a favorable safety profile, and notably, did not produce significant respiratory impairment, a common side effect of centrally acting muscle relaxants.[2] This unique peripheral action on the muscle itself set the stage for a deeper exploration of its therapeutic potential.

Chemical Synthesis

The original synthesis of dantrolene was detailed in U.S. Patent 3,415,821, filed by Norwich Pharmacal Co. in 1968.[4][5] The synthesis is a multi-step process.

Experimental Protocol: Synthesis of Dantrolene

The synthesis of dantrolene, as described in the 1968 patent, involves the following key steps:[5]

-

Diazotization of p-Nitroaniline: p-Nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.

-

Meerwein Arylation: The diazonium salt is then reacted with furfural (B47365) in the presence of a copper(II) chloride catalyst. This reaction, a modified Meerwein arylation, couples the p-nitrophenyl group to the furfural ring.

-

Condensation with 1-Aminohydantoin (B1197227): The resulting 5-(4-nitrophenyl)-2-furaldehyde (B1293686) is then condensed with 1-aminohydantoin to form the final product, dantrolene.[5]

The sodium salt, this compound, is then prepared for pharmaceutical formulation. The poor water solubility of dantrolene presented significant challenges in developing a parenteral formulation, a critical factor for its later use in the acute setting of malignant hyperthermia.[6]

Elucidation of the Mechanism of Action: The Work of Keith Ellis

The pioneering work of Dr. Keith Ellis and his colleagues at Norwich Eaton Pharmaceuticals was instrumental in unraveling the unique mechanism of action of dantrolene.[1][2] Through a series of elegant physiological experiments, they systematically investigated potential sites of action, ultimately pinpointing the sarcoplasmic reticulum as the primary target.

Early Investigations and Exclusion of Central and Neuromuscular Junction Effects

Ellis's initial studies aimed to determine whether dantrolene acted on the central nervous system or the neuromuscular junction. Experiments on various animal models, including decerebrate cats, demonstrated that dantrolene's muscle relaxant effects were not mediated by central nervous system depression. Furthermore, studies on isolated nerve-muscle preparations showed that dantrolene did not interfere with neuromuscular transmission.[7]

Focusing on the Muscle Fiber: The Frog Sartorius Muscle Preparation

A key experimental model used by Ellis was the isolated frog sartorius muscle. This preparation allowed for the direct study of muscle contraction in a controlled in vitro environment.

Experimental Protocol: Isolated Frog Sartorius Muscle Preparation (as inferred from Ellis's work)

-

Tissue Preparation: The sartorius muscle is carefully dissected from a frog (species such as Rana pipiens were commonly used).

-

Mounting: The muscle is mounted in a chamber filled with a physiological saline solution (e.g., Ringer's solution) maintained at a constant temperature. One end of the muscle is fixed, while the other is attached to a force transducer to measure isometric contractions.

-

Stimulation: The muscle is stimulated electrically via platinum electrodes placed along its length. Parameters such as voltage, frequency, and duration of the stimulus are precisely controlled.

-

Drug Application: this compound is added to the bathing solution at various concentrations to determine its effect on muscle contraction.

-

Measurement: The force of muscle contraction (twitch and tetanic) is recorded before and after the application of dantrolene.

Key Findings and the Calcium Release Hypothesis

Using the frog sartorius muscle preparation and other models, Ellis and his team made several critical observations:

-

Dantrolene effectively reduced the force of both twitch and tetanic contractions in a dose-dependent manner.

-

The drug did not affect the muscle action potential, indicating that it did not act on the muscle membrane's excitability.

-

Crucially, dantrolene was found to inhibit potassium- and caffeine-induced contractures. Since both potassium and caffeine (B1668208) were known to induce calcium release from the sarcoplasmic reticulum, this strongly suggested that dantrolene's site of action was on the excitation-contraction coupling process, specifically the release of calcium from intracellular stores.[8]

These findings led to the groundbreaking hypothesis that dantrolene exerts its muscle relaxant effect by directly inhibiting the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation from contraction.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Dantrolene's Mechanism of Action in Excitation-Contraction Coupling.

The Malignant Hyperthermia Story: A Paradigm Shift in Anesthesiology

Malignant hyperthermia (MH) is a rare, life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine.[6] It is characterized by a hypermetabolic state, leading to muscle rigidity, hyperthermia, and metabolic acidosis. Before the advent of dantrolene, the mortality rate from MH was as high as 80%.[9]

The Porcine Model and the Discovery by Gaisford Harrison

A significant breakthrough in MH research came from the use of a porcine model. Certain breeds of pigs exhibit a stress syndrome that is physiologically and genetically similar to human MH. In 1975, Dr. Gaisford Harrison, a South African anesthesiologist, published a landmark paper in the British Journal of Anaesthesia demonstrating the remarkable efficacy of dantrolene in treating MH in susceptible swine.[10]

Experimental Protocol: Malignant Hyperthermia Induction and Treatment in Swine (as described by Harrison)

-

Animal Model: Malignant hyperthermia-susceptible (MHS) swine were used.

-

Anesthesia and Triggering: Anesthesia was induced and maintained with halothane. Malignant hyperthermia was triggered by the administration of succinylcholine.

-

Monitoring: Physiological parameters, including rectal temperature, heart rate, respiratory rate, and blood gases, were continuously monitored.

-

Dantrolene Administration: In the treatment group, this compound was administered intravenously after the onset of the MH crisis. In the prophylaxis group, dantrolene was given prior to the administration of the triggering agents.

-

Outcome Measures: The primary outcome was survival. Physiological parameters were also recorded to assess the reversal of the hypermetabolic state.

Quantitative Data from Preclinical Malignant Hyperthermia Studies

The following table summarizes key quantitative data from early preclinical studies of dantrolene in the porcine model of malignant hyperthermia.

| Study | Animal Model | Dantrolene Dose | Key Findings |

| Harrison (1975)[10] | MHS Swine | Not specified in abstract | Effectively terminated and blocked the initiation of halothane-induced MH. |

| Gronert et al. (1976)[3] | MHS Swine | Prophylaxis: 1-5 mg/kg IV; Treatment: 7.5 mg/kg IV | Prophylactic doses of ≥5 mg/kg prevented MH; 1-3 mg/kg attenuated MH. Treatment with 7.5 mg/kg reversed the hypermetabolic state (decreased oxygen consumption, lactate, potassium, and temperature). |

| Flewellen & Nelson (1980)[11] | MHS Swine | Prophylaxis and Treatment: 3.5 mg/kg IV (ED95) | The ED95 muscle relaxant dose (3.5 mg/kg) successfully prevented and treated MH. All treated animals survived, while all untreated animals succumbed. |

Clinical Application and Impact on Malignant Hyperthermia Mortality

The compelling results from the porcine studies paved the way for the clinical use of intravenous dantrolene for the treatment of MH in humans. The introduction of dantrolene dramatically reduced the mortality rate of MH to less than 10%.[9]

Early Clinical Development for Spasticity

Prior to its celebrated role in treating malignant hyperthermia, dantrolene was developed and approved for the management of chronic spasticity resulting from upper motor neuron disorders such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[12]

Clinical Trials and Efficacy

Early double-blind, placebo-controlled clinical trials demonstrated the efficacy of oral dantrolene in reducing the signs of spasticity, including hypertonia, clonus, and muscle spasms.[4][13]

Quantitative Data from Early Spasticity Trials

The following table presents a summary of quantitative data from early clinical trials of dantrolene for spasticity.

| Study | Patient Population | Dantrolene Dosage | Key Quantitative Outcomes |

| Katrak et al. (1992)[14] | Stroke Patients | 200 mg/day | Reduced strength in unaffected limbs, but no significant alteration in clinical tone or functional outcome at this dosage. |

| Joynt (1976)[5] | Patients with spasticity from various CNS pathologies | Not specified | Effective in reducing muscle spasms, clonus, muscle tone, and force of muscle contraction. |

| Ketel & Kolb (1984)[12] | Stroke Patients | Average 165.4 mg/day | 15 out of 18 patients experienced a reduction in spasticity and clinical improvement after 6 weeks. |

Conclusion: A Legacy of Innovation

The discovery of this compound represents a significant milestone in pharmacology and clinical medicine. From its synthesis as a novel chemical entity to its establishment as the only specific treatment for malignant hyperthermia, the story of dantrolene is one of scientific rigor and clinical impact. The foundational work of Snyder, Ellis, Harrison, and their colleagues laid the groundwork for a therapeutic agent that has saved countless lives and improved the quality of life for individuals with chronic spasticity. The ongoing research into the molecular interactions of dantrolene with the ryanodine (B192298) receptor continues to provide deeper insights into the fundamental processes of muscle contraction and the pathophysiology of related disorders.

Mandatory Visualizations

References

- 1. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early Development, Identification of Mode of Action, and Use of this compound: The Role of Keith Ellis, Ph.D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dantrolene - Wikipedia [en.wikipedia.org]

- 5. This compound: long-term effects in patients with muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Local History Notes: History of Norwich Pharmacal Company - Part 1 [smdlocalhistoryblog.blogspot.com]

- 7. brookbushinstitute.com [brookbushinstitute.com]

- 8. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Canine Malignant Hyperthermia: Diagnosis of Susceptibility in a Breeding Colony - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of the malignant hyperpyrexic syndrome in MHS swine by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Evening Sun | 'The Norwich Pharmacal Company, 1885-2009, A History' Featured In New Book [evesun.com]

- 12. Long-term treatment with this compound of stroke patients with spasticity limiting the return of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in chronic spasticity of varying etiology. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Objective assessment of spasticity, strength, and function with early exhibition of this compound after cerebrovascular accident: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dantrolene Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of dantrolene sodium, a critical therapeutic agent for malignant hyperthermia and muscle spasticity. The document details the synthetic pathways, experimental protocols, and analytical data for the core compound and its key intermediates. All quantitative data is summarized in structured tables, and the synthesis pathway is visualized using process diagrams.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthesis can be conceptually divided into three main stages:

-

Synthesis of the key aldehyde intermediate: 5-(4-nitrophenyl)-2-furaldehyde (B1293686) is prepared via a Meerwein arylation reaction.

-

Synthesis of the hydantoin (B18101) precursor: 1-Aminohydantoin (B1197227) hydrochloride is synthesized from a semicarbazone derivative.

-

Condensation and salt formation: The aldehyde and hydantoin precursors are condensed to form dantrolene, which is subsequently converted to its sodium salt.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the starting materials, intermediates, and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Compounds in the this compound Synthesis Pathway

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow to brown crystalline solid | 146-149 | 100-01-6 |

| Furfural (B47365) | C₅H₄O₂ | 96.08 | Colorless to yellow oily liquid | -38.7 | 98-01-1 |

| 5-(4-nitrophenyl)-2-furaldehyde | C₁₁H₇NO₄ | 217.18 | Light yellow to yellow-orange powder | 205-209 | 7147-77-5 |

| Benzaldehyde (B42025) Semicarbazone | C₈H₉N₃O | 163.18 | White crystalline powder | 222-224 | 1574-10-3 |

| 1-Aminohydantoin Hydrochloride | C₃H₆ClN₃O₂ | 151.55 | Pale yellow crystalline powder | 201-205 (decomposes) | 2827-56-7 |

| Dantrolene | C₁₄H₁₀N₄O₅ | 314.26 | Orange to yellow crystalline powder | 279-281 (decomposes) | 7261-97-4 |

| This compound | C₁₄H₉N₄NaO₅ | 336.24 (anhydrous) | Orange crystalline solid | >300 | 14663-23-1 |

Detailed Synthesis and Experimental Protocols

Stage 1: Synthesis of 5-(4-nitrophenyl)-2-furaldehyde (III)

This stage involves the diazotization of p-nitroaniline (I) followed by a copper-catalyzed Meerwein arylation with furfural (II).

Experimental Protocol:

-

Diazotization of p-Nitroaniline (I): A suspension of p-nitroaniline (1.0 g, 7.24 mmol) in a mixture of concentrated hydrochloric acid (1.5 mL) and water is heated until the solid dissolves. An additional portion of concentrated hydrochloric acid (3 mL) is added to stabilize the resulting diazonium salt. The solution is then cooled to 0°C in an ice bath. A solution of sodium nitrite (B80452) (0.5 g, 7.24 mmol) in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the p-nitrobenzenediazonium chloride intermediate.

-

Meerwein Arylation: To the freshly prepared diazonium salt solution, a solution of furfural (II) in acetone is added, followed by a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel to afford 5-(4-nitrophenyl)-2-furaldehyde (III) as a crystalline solid.[1][2][3]

Quantitative Data:

| Parameter | Value |

| Yield | 74% (reported for a similar reaction)[4] |

| Melting Point | 202-204 °C[1] |

Stage 2: Synthesis of 1-Aminohydantoin Hydrochloride (VI)

An improved synthesis of 1-aminohydantoin hydrochloride involves the condensation of a semicarbazone with ethyl monochloroacetate, followed by hydrolysis. Using benzaldehyde semicarbazone as a starting material provides a good yield.

Experimental Protocol:

-

Preparation of 1-Benzylideneaminohydantoin (B1147426) (V): To a solution of sodium (2.3 g, 0.1 mol) in super-dry industrial methylated spirits (50 mL), benzaldehyde semicarbazone (IV) (16.3 g, 0.1 mol) is added and dissolved. Ethyl monochloroacetate (12.35 g, 0.1 mol) is then added while maintaining the reaction temperature at approximately 55-60°C with stirring. The mixture is stirred at this temperature for an additional 30 minutes. The resulting sodium derivative of 1-(benzylideneamino)-hydantoin is then acidified to yield the free base (V).[5]

-

Hydrolysis to 1-Aminohydantoin Hydrochloride (VI): A mixture of 1-benzylideneaminohydantoin (V) (20.3 g, 0.1 mol), concentrated hydrochloric acid (250 mL), and water (250 mL) is subjected to distillation until the distillate is free of benzaldehyde. The remaining solution is evaporated to near dryness under reduced pressure. Absolute ethanol (50 mL) is added, and the resulting white crystalline solid is collected by filtration, washed with ethanol, and dried to give 1-aminohydantoin hydrochloride (VI).[5]

Quantitative Data:

| Parameter | Value |

| Yield of 1-Aminohydantoin HCl (from V) | 88%[5] |

| Overall Yield (from hydrazine) | ~60%[6] |

| Melting Point | 201-205 °C (decomposes)[7] |

Stage 3: Synthesis of Dantrolene (VII) and this compound (VIII)

The final stage involves the condensation of 5-(4-nitrophenyl)-2-furaldehyde (III) with 1-aminohydantoin hydrochloride (VI) to form dantrolene (VII), followed by conversion to its sodium salt (VIII).

Experimental Protocol:

-

Synthesis of Dantrolene (VII): 5-(p-nitrophenyl)-2-furaldehyde (III) (40.0 g, 0.184 mol) is dissolved in dimethylformamide (DMF). An aqueous solution of 1-aminohydantoin hydrochloride (VI) (30.0 g, 0.198 mol) is added. The solution is chilled and diluted with water to precipitate the crude product. The collected solid is recrystallized from a suitable solvent to yield pure dantrolene (VII).

-

Formation of this compound (VIII): Dantrolene (VII) is suspended in a suitable solvent like ethanol. An equimolar amount of a sodium base, such as sodium ethoxide or sodium methoxide, is added to the suspension with stirring. The resulting sodium salt precipitates from the solution and is isolated by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound (VIII).

Quantitative Data:

| Parameter | Value |

| Yield of Dantrolene (VII) | Not explicitly stated in the primary patent example, but typically high for this type of condensation. |

| Melting Point of Dantrolene (VII) | 279-281 °C (decomposes) |

Spectroscopic Data

The structural elucidation of the intermediates and the final product is confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 5-(4-nitrophenyl)-2-furaldehyde | 9.69 (s, 1H, CHO), 8.40-7.80 (m, 4H, Ar-H), 7.60-7.40 (m, 2H, furan-H) | ~1679 (C=O), ~2850, ~2900 (aldehydic C-H), ~1520, ~1340 (NO₂)[1] | 217 (M⁺)[1] |

| 1-Aminohydantoin Hydrochloride | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |

| Dantrolene | Data not readily available in searched literature. | Characteristic peaks for C=O, C=N, NO₂, and aromatic rings. | 314 (M⁺)[8] |

| This compound | Data not readily available in searched literature. | An IR reference spectrum is available.[9][10] | Analysis is typically performed on the free base.[11][12] |

Conclusion

The synthesis of this compound is a well-established process that relies on classical organic reactions. This guide provides a detailed framework for its preparation, from the synthesis of key intermediates to the final salt formation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions and purification methods may lead to improved overall yields and purity of the final active pharmaceutical ingredient.

References

- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the Molecular Grips of Dantrolene on Ryanodine Receptors: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of dantrolene sodium on ryanodine (B192298) receptors (RyRs), tailored for researchers, scientists, and drug development professionals. Dantrolene is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder, and its inhibitory action on RyR1, the primary skeletal muscle isoform of the ryanodine receptor, is central to its clinical efficacy.[1][2] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Sarcoplasmic Reticulum Calcium Release

This compound is a hydantoin (B18101) derivative that functions as a postsynaptic muscle relaxant.[1] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1][2] This is achieved through its direct interaction with the RyR1 channel, which mitigates the excessive Ca²⁺ release that characterizes malignant hyperthermia.[1][2] Notably, dantrolene's inhibitory effect is isoform-selective, primarily targeting RyR1 and RyR3, while having minimal impact on the cardiac isoform, RyR2, under normal physiological conditions.[2][3][4][5] This selectivity is crucial to its therapeutic profile, avoiding significant cardiac side effects.[3]

Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of dantrolene's action. It is now understood that dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel.[6][7] One identified binding site is within the P1 domain, where it interacts with residues W882, W996, and R1000.[6][7] Another study points to the RY12 domain as a binding site, where dantrolene's interaction is potentiated by the presence of ATP or ADP.[8][9] By binding to these sites, dantrolene allosterically modulates the channel, reducing its open probability and "cooling down" the hyperactive state often caused by MH-associated mutations.[6][7][10][11]

The inhibitory action of dantrolene is not absolute and is influenced by several factors, including the presence of ATP, Magnesium (Mg²⁺), and calmodulin (CaM).[3][4][5][8] Some studies suggest that CaM is essential for dantrolene to inhibit both RyR1 and RyR2.[12][13][14]

Quantitative Analysis of Dantrolene-RyR Interaction

The following tables summarize the quantitative data on the binding affinity (Kd) and inhibitory concentration (IC50) of dantrolene for various ryanodine receptor isoforms and mutants. These values have been compiled from multiple studies and highlight the variability based on experimental conditions and the specific receptor subtype.

Table 1: Dissociation Constants (Kd) for Dantrolene Binding to Ryanodine Receptors

| RyR Isoform | Kd (nM) | Experimental Approach | Reference |

| RyR1 | 365 ± 50 | [³H]dantrolene binding | [3] |

| RyR1 | 277 ± 25 | [³H]dantrolene binding | [3] |

| RyR1 | 5 | [¹⁴C]dantrolene binding | [3] |

| RyR1 | ~3,800-fold decrease with 500 µM AMP-PCP | Isothermal Titration Calorimetry (ITC) | [15] |

| RyR1 | ~16,000-fold decrease with 5 mM AMP-PCP | Isothermal Titration Calorimetry (ITC) | [15] |

| RyR2 | 2000 | [¹⁴C]dantrolene binding | [3] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Dantrolene

| RyR Isoform / Mutant | IC50 (µM) | Measurement Method | Cell Type / System | Reference |

| RyR1 (Wild-Type) | ~1.0 | [³H]ryanodine binding assay | Skeletal muscle SR vesicles | [1] |

| RyR1 (Y522S Mutant) | >10 | [³H]ryanodine binding assay | HEK293 cell microsomes | [1] |

| RyR1 (W996A Mutant) | 30-fold higher than WT | ER Ca²⁺ imaging | HEK293 cells | [6] |

| RyR1 (R1000A Mutant) | 10-fold higher than WT | ER Ca²⁺ imaging | HEK293 cells | [6] |

| RyR2 | 0.16 ± 0.03 | Single-channel recordings (with CaM) | Sheep cardiac muscle | [12][13] |

| RyR2 | 0.42 ± 0.18 (Ca²⁺ wave frequency) | Ca²⁺ imaging (with CaM) | Mouse cardiomyocytes | [12][13] |

| RyR2 | 0.19 ± 0.04 (Ca²⁺ wave amplitude) | Ca²⁺ imaging (with CaM) | Mouse cardiomyocytes | [12][13] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the mechanism of dantrolene's action on RyR1.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetics of Dantrolene's Interaction with Ryanodine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a hydantoin (B18101) derivative that acts as a direct-acting skeletal muscle relaxant. Its primary therapeutic application is in the management of malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants. The molecular mechanism of dantrolene's action is centered on its interaction with the ryanodine (B192298) receptor (RyR), a large ion channel responsible for the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) during excitation-contraction coupling. This guide provides an in-depth technical overview of the binding kinetics of dantrolene with RyR isoforms, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Dantrolene exhibits a selective inhibitory effect on RyR1, the predominant isoform in skeletal muscle, and RyR3, which is expressed in various tissues, including the brain.[1][2][3] Its effect on RyR2, the cardiac isoform, is a subject of ongoing research, with evidence suggesting that its inhibitory action may be conditional upon the receptor's pathological state.[1][4] The binding of dantrolene to RyR1 is a complex process influenced by several factors, including the presence of calmodulin (CaM) and adenine (B156593) nucleotides, which are crucial for its inhibitory activity.[3][5][6]

Quantitative Analysis of Dantrolene-RyR Binding

The interaction between dantrolene and the ryanodine receptor has been quantified using various experimental techniques, primarily radioligand binding assays. The data consistently demonstrate a high-affinity interaction, particularly with the RyR1 isoform. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | RyR Isoform | Value | Experimental Conditions | Reference |

| IC50 | RyR1 (Wild-Type) | ~1.0 µM | [3H]ryanodine binding assay with skeletal muscle sarcoplasmic reticulum vesicles. | |

| IC50 | RyR1 (Y522S Mutant) | >10 µM | [3H]ryanodine binding assay with HEK293 cell microsomes expressing the mutant RyR1. | [7] |

| IC50 | RyR2 | 0.16 ± 0.03 µM | Single-channel recordings in the presence of 100 nM CaM. | [8] |

| IC50 | RyR2 | 0.42 ± 0.18 µM | Ca2+ wave frequency in mouse cardiomyocytes with 100 nM CaM. | [8] |

| IC50 | RyR2 | 0.19 ± 0.04 µM | Ca2+ wave amplitude in mouse cardiomyocytes with 100 nM CaM. | [8] |

| Ki | RyR1 (MHS and Normal) | ~150 nM | [3H]ryanodine binding to SR vesicles in media simulating resting myoplasm. | |

| Kd | RyR3 R12 domain | High Affinity | Isothermal Titration Calorimetry (ITC) | [9] |

Experimental Protocols

[3H]Ryanodine Binding Assay

This is the most common method used to study the binding of ligands to the ryanodine receptor. Ryanodine preferentially binds to the open state of the RyR channel, so a decrease in [3H]ryanodine binding in the presence of a compound like dantrolene indicates channel inhibition.[7]

Methodology:

-

Preparation of Microsomes: Microsomes containing the ryanodine receptor are isolated from tissue homogenates (e.g., skeletal muscle) or from cell lines heterologously expressing a specific RyR isoform (e.g., HEK293 cells).[10] This is typically achieved through differential centrifugation.

-

Incubation: The isolated microsomes are incubated with a fixed concentration of [3H]ryanodine (e.g., 5 nM) in a binding buffer.[11] The buffer composition is critical and typically contains:

-

A buffering agent (e.g., 20 mM MOPSO, pH 7.0).[11]

-

Salts to maintain ionic strength (e.g., 0.17 M NaCl).[11]

-

A reducing agent (e.g., 2 mM dithiothreitol).[11]

-

A non-hydrolyzable ATP analog (e.g., 1 mM AMPPCP) to lock the receptor in a high-affinity state.[11]

-

Varying concentrations of free Ca2+, buffered with EGTA, to determine the Ca2+-dependence of binding.[11]

-

The test compound (dantrolene) at various concentrations.

-

-

Equilibration: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).[11]

-

Separation of Bound and Free Ligand: The bound [3H]ryanodine is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from total binding. The IC50 value for dantrolene is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique allows for the direct observation of the opening and closing of individual RyR channels and the effect of dantrolene on their gating properties.

Methodology:

-

Vesicle Preparation: SR vesicles containing RyR channels are prepared from muscle tissue.

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm), and fusion of a vesicle with the bilayer incorporates an RyR channel into the artificial membrane.

-

Recording: The ionic currents flowing through the single channel are recorded using patch-clamp amplifiers. The cis chamber contains a solution mimicking the cytoplasm, including ATP and defined Ca2+ concentrations, while the trans chamber mimics the SR lumen.[12]

-

Dantrolene Application: Dantrolene is added to the cis chamber, and its effect on the channel's open probability (Po), mean open time, and mean closed time is recorded. A key finding is that the inhibitory effect of dantrolene is only observed in the presence of calmodulin (CaM).[5][8]

Signaling Pathways and Logical Relationships

The inhibitory action of dantrolene on the ryanodine receptor is intricately linked to the broader signaling cascade of excitation-contraction coupling and is modulated by key intracellular factors.

Excitation-Contraction Coupling and Dantrolene's Point of Intervention

The following diagram illustrates the signaling pathway of skeletal muscle excitation-contraction coupling and highlights where dantrolene exerts its effect.

Experimental Workflow for [3H]Ryanodine Binding Assay

The logical flow of the [3H]ryanodine binding assay is depicted below, from the preparation of materials to the final data analysis.

The Modulatory Role of Calmodulin and ATP on Dantrolene's Action

The inhibitory effect of dantrolene on RyR1 is not absolute but is dependent on the presence of other cellular factors, most notably calmodulin and adenine nucleotides. This cooperative relationship is crucial for the drug's efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchmap.jp [researchmap.jp]

- 11. biorxiv.org [biorxiv.org]

- 12. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Dantrolene Sodium on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene sodium is a post-synaptic muscle relaxant that exerts its effect by modulating intracellular calcium ([Ca2+]) homeostasis.[1][2] Its primary mechanism of action involves the inhibition of ryanodine (B192298) receptors (RyRs), critical channels responsible for the release of Ca2+ from the sarcoplasmic and endoplasmic reticulum (SR/ER).[2][3][4][5][6] This technical guide provides an in-depth analysis of the effects of this compound on intracellular calcium signaling, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals investigating calcium signaling and the therapeutic potential of dantrolene and related compounds.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[2] The precise spatial and temporal control of intracellular Ca2+ concentration is therefore paramount for normal cellular function. Dysregulation of Ca2+ homeostasis is implicated in the pathophysiology of numerous diseases, including malignant hyperthermia, neurodegenerative disorders, and certain myopathies.[2][6][7][8]

This compound has been a cornerstone in the management of malignant hyperthermia, a life-threatening pharmacogenetic disorder characterized by uncontrolled Ca2+ release from the SR in skeletal muscle.[3][4][7][8] Its therapeutic efficacy stems from its ability to attenuate this aberrant Ca2+ release.[4][7][8] Beyond its established clinical use, dantrolene serves as a critical pharmacological tool for elucidating the intricacies of intracellular Ca2+ signaling.

This guide will explore the molecular mechanism of dantrolene's action, its isoform selectivity, and its impact on various cellular models.

Mechanism of Action of this compound

Dantrolene's primary molecular target is the ryanodine receptor, a large conductance calcium release channel located on the membrane of the SR/ER.[2][3][4][5][6] By binding to the RyR, dantrolene modulates its gating properties, leading to a reduction in the probability of channel opening and a subsequent decrease in Ca2+ release from intracellular stores.[3][7][8] This action effectively uncouples excitation from contraction in muscle cells and mitigates Ca2+-mediated excitotoxicity in neurons.[3]

Isoform Selectivity

There are three main isoforms of the ryanodine receptor in mammals: RyR1, RyR2, and RyR3. Dantrolene exhibits a degree of isoform selectivity, with a more pronounced inhibitory effect on RyR1 and RyR3 isoforms compared to RyR2.[3][5][7][9]

-

RyR1: The predominant isoform in skeletal muscle, RyR1 is the primary target of dantrolene in the treatment of malignant hyperthermia.[3][7][8]

-

RyR2: The main isoform in cardiac muscle, RyR2 is relatively insensitive to dantrolene at therapeutic concentrations.[3][5][9] This selectivity is clinically significant as it minimizes the cardiodepressant effects of the drug.[5] However, under certain pathological conditions, RyR2 may gain sensitivity to dantrolene.[7][8]

-

RyR3: This isoform is expressed more ubiquitously at lower levels and is also inhibited by dantrolene.[3][7][9]

The molecular basis for this isoform selectivity is an area of active investigation, with evidence suggesting that accessory proteins and the specific cellular context may play a crucial role.

Signaling Pathway

The following diagram illustrates the inhibitory effect of dantrolene on Ca2+-induced Ca2+ release (CICR).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of this compound on intracellular calcium signaling.

Table 1: Effect of Dantrolene on Intracellular Calcium Concentration ([Ca2+])

| Cell Type/Model | Dantrolene Concentration | Stimulus | % Inhibition of [Ca2+] Increase | Reference |

| Mixed Glial Cells | 10 µM | Mechanical Stimulation | 60-80% | [10] |

| Mixed Glial Cells | 10 µM | Glutamate (50 µM) | 65-90% | [10] |

| Cultured Rat Frontal Cortical Neurons | 1-30 µM | NMDA | Dose-dependent inhibition | [11] |

| Cultured Rat Frontal Cortical Neurons | 1-30 µM | KCl | Dose-dependent inhibition | [11] |

| Malignant Hyperthermia Susceptible Swine Skeletal Muscle (in vivo) | 2.5 mg/Kg | - | Reduction of resting [Ca2+] from 0.41 µM to 0.08 µM | [12] |

Table 2: Effect of Dantrolene on Ryanodine Receptor Activity

| RyR Isoform | Preparation | Assay | Dantrolene Concentration | Effect | Reference |

| RyR1 (Pig Skeletal Muscle) | SR Vesicles | [3H]ryanodine binding | 10 µM | 3-fold increase in Kd | [9] |

| RyR1 (Pig Skeletal Muscle) | SR Vesicles | 45Ca2+ release | ~150 nM (Ki) | Increased half-time of release by ~3.5-fold | [13] |

| RyR2 (Cardiac) | SR Vesicles / HEK-293 cells | [3H]ryanodine binding / Ca2+ release | - | Unaffected | [9] |

| RyR3 | HEK-293 cells | - | - | Significantly inhibited | [9] |

| RyR1 and RyR2 | Single-channel recordings | Channel open probability (Po) | 10 µM and 50 µM | Reduced Po to 50% (RyR1) and 45% (RyR2) of control (in the presence of Calmodulin) | [14] |

Table 3: IC50 Values for Dantrolene Inhibition

| Target | Cell/Tissue Type | Experimental Condition | IC50 | Reference |

| RyR2 | - | In the presence of Calmodulin | 0.16 ± 0.03 µM | [14] |

| Ca2+ wave frequency | Mouse Cardiomyocytes | In the presence of 100 nM Calmodulin | 0.42 ± 0.18 µM | [14] |

| Ca2+ wave amplitude | Mouse Cardiomyocytes | In the presence of 100 nM Calmodulin | 0.19 ± 0.04 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. The following sections outline common protocols used to investigate the effects of dantrolene on intracellular calcium signaling.

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous DMSO

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

This compound

-

Agonist to induce Ca2+ release (e.g., caffeine, ATP, thapsigargin)

-

Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission wavelength of ~510 nm.

Procedure:

-

Prepare a 1-5 mM Fura-2 AM stock solution in anhydrous DMSO.

-

Prepare the loading buffer: Dilute the Fura-2 AM stock solution in the physiological buffer to a final concentration of 2-5 µM. To aid solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding it to the buffer.

-

Cell Loading:

-

Wash the cells once with the physiological buffer.

-

Add the Fura-2 AM loading buffer to the cells.

-

Incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells twice with the physiological buffer.

-

Incubate the cells in fresh physiological buffer for an additional 30 minutes to allow for complete de-esterification of the dye.

-

-

Baseline Measurement:

-

Mount the coverslip in an imaging chamber on the microscope stage.

-

Perfuse the cells with physiological buffer and record baseline fluorescence by alternating excitation at 340 nm and 380 nm for 1-2 minutes.

-

-

Dantrolene Treatment:

-

Perfuse the cells with the desired concentration of dantrolene (e.g., 10-50 µM) in the physiological buffer.

-

Incubate for 15-30 minutes.

-

-

Agonist Stimulation:

-

While continuing to perfuse with the dantrolene-containing buffer, add the agonist to stimulate intracellular Ca2+ release.

-

Record the resulting fluorescence changes.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

[3H]Ryanodine Binding Assay

This assay is used to assess the direct interaction of dantrolene with the ryanodine receptor.

Materials:

-

Sarcoplasmic reticulum (SR) vesicles or purified RyR protein

-

[3H]ryanodine (radiolabeled ryanodine)

-

Binding buffer (composition varies, but typically contains a buffer like MOPS or HEPES, KCl, and Ca2+)

-

This compound

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Prepare SR vesicles or reconstituted purified RyR.

-

Set up binding reactions: In microcentrifuge tubes, combine the SR vesicles/RyR, [3H]ryanodine at a fixed concentration, and varying concentrations of dantrolene in the binding buffer.

-

Incubate: Incubate the reactions at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

-

Filter and Wash: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free [3H]ryanodine. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Analyze the data to determine the effect of dantrolene on the affinity (Kd) or the number of binding sites (Bmax) for [3H]ryanodine.

Therapeutic Implications and Future Directions

The primary clinical application of dantrolene is the treatment of malignant hyperthermia.[3][4] However, its ability to modulate intracellular Ca2+ signaling has led to investigations into its therapeutic potential for a range of other conditions, including:

-

Neurodegenerative Diseases: By mitigating excitotoxicity and cellular stress associated with Ca2+ dysregulation, dantrolene is being explored as a potential neuroprotective agent in conditions like Alzheimer's disease and spinal cord injury.[5][6]

-

Cardiac Arrhythmias: Although RyR2 is less sensitive to dantrolene, under certain pathological conditions such as heart failure, dantrolene has been shown to reduce spontaneous Ca2+ release, suggesting a potential anti-arrhythmic role.[15][16]

-

Muscle Spasticity: Dantrolene is also used to treat muscle spasticity associated with conditions like cerebral palsy and multiple sclerosis.[1]

Future research will likely focus on developing more isoform-selective RyR modulators with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the structural basis of dantrolene's interaction with the RyR complex will be instrumental in the rational design of next-generation therapeutics targeting intracellular calcium signaling pathways.

Conclusion

This compound is a powerful tool for both the clinical management of malignant hyperthermia and the scientific investigation of intracellular calcium signaling. Its mechanism of action, centered on the inhibition of ryanodine receptors, provides a clear example of how targeted modulation of a specific ion channel can have profound physiological effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating further exploration into the complex and vital role of calcium in health and disease.

References

- 1. Muscle relaxant - Wikipedia [en.wikipedia.org]

- 2. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of intercellular calcium signaling in glial cells studied with dantrolene and thapsigargin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of dantrolene on KCl- or NMDA-induced intracellular Ca2+ changes and spontaneous Ca2+ oscillation in cultured rat frontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dantrolene prevents the malignant hyperthermic syndrome by reducing free intracellular calcium concentration in skeletal muscle of susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dantrolene suppresses spontaneous Ca2+ release without altering excitation-contraction coupling in cardiomyocytes of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Dantrolene Sodium: A Technical Guide for Investigating Alzheimer's Disease Pathology

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2] A growing body of evidence points to the dysregulation of intracellular calcium (Ca2+) homeostasis as a critical upstream event in AD pathogenesis.[2][3][4] Dantrolene sodium, an FDA-approved muscle relaxant, has emerged as a promising investigational tool and potential therapeutic agent for AD.[1][3] This technical guide provides a comprehensive overview of the use of this compound in AD research, focusing on its mechanism of action, experimental applications, and key findings.

Mechanism of Action: Targeting Ryanodine (B192298) Receptors and Calcium Dysregulation

Dantrolene's primary mechanism of action is the antagonism of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum (ER).[1][5][6] In the context of AD, familial mutations in presenilin genes (PSEN1 and PSEN2) have been shown to increase the expression and activity of RyRs, leading to excessive Ca2+ release from the ER.[3] This disruption of Ca2+ homeostasis is believed to trigger a cascade of downstream pathological events, including:

-

Increased Aβ production through modulation of β- and γ-secretase activities.[3][7]

-

Promotion of tau hyperphosphorylation.[3]

Dantrolene acts by inhibiting RyR1 and RyR3 isoforms, thereby stabilizing intracellular Ca2+ levels.[6] It is important to note that RyR2, the predominant isoform in cardiac muscle, is not affected by dantrolene, which explains its favorable cardiac safety profile.[6] Beyond its direct action on RyRs, dantrolene may also exert neuroprotective effects by inhibiting NMDA glutamate (B1630785) receptors and modulating ER-mitochondria communication.[1]

Signaling Pathway of Dantrolene in Alzheimer's Disease

References

- 1. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Dysregulation in Alzheimer’s Disease: A Target for New Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Dantrolene Sodium Beyond Ryanodine Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dantrolene sodium is a well-established therapeutic agent, primarily recognized for its role as a ryanodine (B192298) receptor (RyR) antagonist in the treatment of malignant hyperthermia. However, a growing body of evidence reveals that its pharmacological profile extends beyond RyR inhibition. This technical guide synthesizes the current understanding of Dantrolene's alternative molecular targets and mechanisms of action. We present quantitative data, detailed experimental methodologies, and visual signaling pathways to provide a comprehensive resource for researchers exploring the broader therapeutic potential of Dantrolene. This document focuses on its effects on neuronal N-methyl-D-aspartate (NMDA) receptors, sarcolemmal ion channels, mitochondrial function, and inflammatory signaling pathways, offering new perspectives for drug development and application in neurodegenerative diseases and beyond.

Direct Antagonism of NMDA Receptors

Beyond its effects on intracellular calcium release, Dantrolene has been shown to directly interact with and inhibit the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity.

Mechanism of Action

Dantrolene acts as a non-competitive antagonist at the NMDA receptor complex. Specifically, it has been identified to block the glycine (B1666218) co-agonist binding site (GlycineB).[1] By competing with glycine, Dantrolene prevents the conformational change required for channel opening, thereby inhibiting the influx of Ca²⁺ through the NMDA receptor ion channel. This action contributes to its neuroprotective effects by mitigating glutamate-induced excitotoxicity, independent of its action on ryanodine receptors.[1][2]

Quantitative Data: NMDA Receptor Inhibition

| Parameter | Condition | Value | Reference |

| IC₅₀ | Inhibition of [³H]MK-801 binding (in presence of 100 µM NMDA) | 58.4 µM | [1] |

| IC₅₀ Shift | With 10 µM Glycine | 99.6 µM | [1] |

| IC₅₀ Shift | With 30 µM Glycine | 343.0 µM | [1] |

| IC₅₀ Shift | With 50 µM Glycine | 364.6 µM | [1] |

| Effect | Inhibition of NMDA-evoked ⁴⁵Ca uptake in neurons | Dose-dependent | [2] |

Key Experimental Protocols

Protocol 1: Radioligand Binding Assays for NMDA Receptor Interaction [1]

-

Objective: To determine if Dantrolene interacts with the NMDA receptor complex.

-

Preparation: Crude cortical membranes were prepared from Wistar rats.

-

[³H]MK-801 Binding Assay:

-

Membranes were incubated with 5 nM [³H]MK-801 (an NMDA channel blocker) in the presence of 100 µM NMDA.

-

Increasing concentrations of Dantrolene were added to determine its inhibitory effect on [³H]MK-801 binding.

-

To test for competition with the glycine site, the assay was repeated in the presence of fixed concentrations of glycine (10, 30, and 50 µM).

-

Samples were filtered and radioactivity was measured by liquid scintillation counting.

-

-

[³H]Glycine Binding Assay:

-

To confirm direct interaction with the glycine site, a similar binding assay was performed using 50 nM [³H]glycine in the presence of 1 µM strychnine (B123637) (to block inhibitory glycine receptors).

-

Increasing concentrations of Dantrolene were added to measure the displacement of [³H]glycine.

-

Signaling Pathway Diagram

Caption: Dantrolene competitively inhibits the glycine binding site on the NMDA receptor.

Modulation of Sarcolemmal Calcium Entry

Dantrolene influences calcium influx across the plasma membrane in muscle cells through mechanisms that are intricately linked to, but distinct from, its direct inhibition of sarcoplasmic reticulum (SR) Ca²⁺ release.

Inhibition of L-type Ca²⁺ Current (CaV1.1)

Dantrolene has been shown to inhibit the L-type Ca²⁺ current in skeletal muscle myotubes. However, this effect is not due to a direct block of the CaV1.1 channel itself. Instead, the inhibition is dependent on the presence of RyR1, indicating that Dantrolene alters the functional communication between CaV1.1 and RyR1.[3][4][5]

-

Mechanism: In skeletal muscle, CaV1.1 is mechanically coupled to RyR1. Dantrolene, by binding to RyR1, is thought to induce a conformational change that is allosterically transmitted back to CaV1.1 (retrograde signaling).[5] This disrupts the normal gating of CaV1.1, shifting its voltage-dependence of activation to more depolarized potentials and thus reducing Ca²⁺ entry for a given membrane depolarization.[4][5] In the absence of RyR1 (as in dyspedic myotubes), Dantrolene has no effect on the L-type current.[4][5]

Inhibition of Excitation-Coupled Calcium Entry (ECCE)

ECCE is a specialized form of calcium entry in skeletal muscle that is activated by membrane depolarization. Dantrolene effectively attenuates ECCE in both normal and malignant hyperthermia-susceptible muscle fibers.[6] This is considered a key pharmacologically relevant mechanism for suppressing sarcolemmal Ca²⁺ entry in response to a physiological trigger.[6]

Quantitative Data: Sarcolemmal Ca²⁺ Entry Inhibition

| Parameter | Target/Process | Effect | Dantrolene Conc. | Cell Type | Reference |

| Voltage-Dependence | L-type Ca²⁺ Current (CaV1.1) | Shifted to more depolarizing potentials | Not specified | Mouse myotubes | [4] |

| L-type Current | L-type Ca²⁺ Current (CaV1.1) | No effect on amplitude, voltage dependence, or kinetics | Not specified | RyR1 null myotubes | [4][5] |

| Ca²⁺ Influx | Excitation-Coupled Calcium Entry (ECCE) | Blocked/Attenuated | Clinically relevant doses | Mouse FDB fibers, primary myotubes | [6] |

Key Experimental Protocols

Protocol 2: Whole-Cell Patch-Clamp of L-type Ca²⁺ Currents [4][5]

-

Objective: To measure the effect of Dantrolene on CaV1.1 currents in the presence and absence of RyR1.

-

Cell Culture: Primary myotubes were cultured from wild-type (normal) and dyspedic (RyR1 null) mice.

-

Electrophysiology:

-

The whole-cell patch-clamp technique was used to record ion currents.

-

The external solution contained Ba²⁺ as the charge carrier to isolate L-type currents. The internal pipette solution contained blockers for Na⁺ and K⁺ channels.

-

A series of depolarizing voltage steps were applied to the myotube membrane to elicit L-type currents.

-

Currents were recorded first under control conditions and then after the application of Dantrolene to the bath solution.

-

Current-voltage (I-V) relationships and activation curves were constructed to determine any shifts in the voltage-dependence of channel gating.

-

Logical Relationship Diagram

Caption: Dantrolene's inhibition of the CaV1.1 channel is indirect, requiring RyR1.

Effects on Mitochondrial Function

Dantrolene has been shown to exert protective effects directly at the level of the mitochondria, independent of its actions on the ER/SR. This is particularly relevant in pathologies involving mitochondrial calcium overload and oxidative stress.

Inhibition of Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its opening, often triggered by high matrix Ca²⁺ and oxidative stress, leads to mitochondrial swelling, dissipation of the membrane potential, and initiation of cell death pathways.[7][8] Studies have identified Dantrolene and its derivatives as inhibitors of Ca²⁺-induced mitochondrial swelling, suggesting they directly or indirectly prevent the opening of the mPTP.[9]

Attenuation of Mitochondrial Dysfunction in TBI

In a model of traumatic brain injury (TBI), Dantrolene administration was shown to preserve mitochondrial membrane potential (MMP) and reduce the production of reactive oxygen species (ROS). This suggests Dantrolene can mitigate key aspects of mitochondrial dysfunction following cellular injury.[10]

Quantitative Data: Mitochondrial Effects

| Parameter | Effect | Dantrolene Conc./Dose | Model System | Reference |

| Mitochondrial Swelling | Potent inhibition of Ca²⁺-induced swelling | Not specified | Isolated mitochondria | [9] |

| MMP & ROS | Preserves MMP, reduces ROS | 10 mg/kg (in vivo) | Rat TBI model | [10] |

| Apoptosis | Inhibits mitochondria-mediated apoptosis | 10 mg/kg (in vivo) | Rat TBI model | [10] |

Key Experimental Protocols

Protocol 3: Assessment of Mitochondrial Dysfunction in a TBI Model [10]

-

Objective: To evaluate if Dantrolene can mitigate TBI-induced mitochondrial deficits in vivo.

-

Animal Model: Male Wistar rats were subjected to a controlled cortical impact to induce TBI.

-

Treatment: A treatment group received Dantrolene (10 mg/kg, i.p.) at 1 hour and 12 hours post-surgery. A sham and a TBI-control group were also used.

-

Mitochondrial Isolation: 24 hours post-TBI, brain tissue from the cortical impact site was harvested, and mitochondria were isolated by differential centrifugation.

-

MMP Assay: Isolated mitochondria were incubated with the fluorescent dye Rhodamine 123. A decrease in fluorescence, measured by flow cytometry, indicates dissipation of the mitochondrial membrane potential.

-

ROS Assay: The production of reactive oxygen species was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) via flow cytometry.

Signaling Pathway Diagram

Caption: Dantrolene inhibits the opening of the mitochondrial permeability transition pore (mPTP).

Modulation of Inflammatory Signaling

Recent evidence indicates that Dantrolene can alleviate neuroinflammation by modulating key intracellular signaling pathways, an effect that contributes significantly to its neuroprotective properties.

Inhibition of the NF-κB Pathway via Akt

In the context of traumatic brain injury, Dantrolene treatment was found to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[10] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and chemokines.[11][12] The mechanism for this inhibition appears to be through the upstream activation (phosphorylation) of the protein kinase B (Akt). Activated Akt can subsequently inhibit pathways that lead to NF-κB activation. By suppressing the NF-κB pathway, Dantrolene reduces neuroinflammation and associated secondary injury.[10]

Key Experimental Protocols

Protocol 4: Western Blot Analysis of NF-κB and Akt Pathways [10]

-

Objective: To determine the effect of Dantrolene on key inflammatory signaling proteins after TBI.

-

Animal Model and Treatment: As described in Protocol 3.

-

Protein Extraction: 24 hours post-TBI, protein lysates were prepared from the injured brain tissue.

-

Western Blotting:

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), NF-κB p65, and a loading control (e.g., β-actin).

-

After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. An increase in the p-Akt/Akt ratio and a decrease in NF-κB p65 levels in Dantrolene-treated animals would indicate modulation of the pathway.

-

Signaling Pathway Diagram

Caption: Dantrolene promotes Akt phosphorylation, which inhibits the NF-κB inflammatory pathway.

References

- 1. Dantrolene antagonizes the glycineB site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dantrolene inhibits NMDA-induced 45Ca uptake in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression | Semantic Scholar [semanticscholar.org]

- 4. Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced excitation-coupled calcium entry in myotubes expressing malignant hyperthermia mutation R163C is attenuated by dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecular inhibitors of Ca²⁺-induced mitochondrial permeability transition (MPT) derived from muscle relaxant dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Dantrolene Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a direct-acting skeletal muscle relaxant that functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction in muscle cells.[1] Its primary clinical applications are in the management of chronic spasticity associated with upper motor neuron disorders and the treatment of malignant hyperthermia.[2][3] A thorough understanding of its pharmacokinetic and bioavailability profile is crucial for its effective and safe use in both clinical and research settings. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by slow and incomplete oral absorption, extensive hepatic metabolism, and a variable elimination half-life.[3][4]

Absorption and Bioavailability

Following oral administration, dantrolene is absorbed from the gastrointestinal tract with a bioavailability of approximately 70% in humans.[5] The absorption process is slow but consistent, leading to dose-related blood concentrations.[4][6] Peak plasma concentrations are typically reached within 6 hours of oral ingestion.[7]

Distribution

Dantrolene is highly bound to plasma proteins, primarily albumin.[8][9] The unbound fraction in plasma is estimated to be between 5% and 8%.[10] The volume of distribution (Vd) has been reported to be approximately 0.51 L/kg in humans, suggesting that the drug is not extensively distributed into tissues.[11] A two-compartment model has been used to describe its distribution kinetics.[4]

Metabolism

Dantrolene undergoes extensive metabolism in the liver.[2][7] The primary metabolic pathways are oxidation (hydroxylation) and nitro-reduction, followed by acetylation and conjugation.[7][12] The major metabolites are 5-hydroxydantrolene (B195765), which possesses some muscle relaxant activity, and a reduced acetylated derivative (aminodantrolene that is then acetylated).[4][7] In rats, the cytochrome P450 isoenzymes CYP1A1, CYP1A2, and CYP3A have been identified as being involved in the hydroxylation of dantrolene.[12]

Excretion

The metabolites of dantrolene are primarily excreted in the urine and bile.[7] Approximately 79% of an administered dose is excreted as 5-hydroxydantrolene and 17% as the reduced acetylated derivative, with only about 4% of the dose being cleared as unchanged dantrolene in the urine.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~70% | Oral | [5] |

| Tmax (Time to Peak Concentration) | ~6 hours | Oral | [7] |

| Elimination Half-life (t½) | 8.7 - 12 hours | Oral | [4][7] |

| Elimination Half-life (t½) | 4 - 8 hours | Intravenous | [2][13] |

| Volume of Distribution (Vd) | 0.51 L/kg | Intravenous | [11] |

| Plasma Protein Binding | 92 - 95% | In vitro | [10] |

| Clearance (CL) | 0.03 L/min | Intravenous | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Parameter | Value | Route of Administration | Reference |

| Horse | Elimination Half-life (t½) | 129 ± 8 min | Intravenous | [14] |

| Horse | Bioavailability | 39 ± 10% | Intragastric | [14] |

| Rat | Elimination Half-life (t½) | 31 min | Intravenous | [15] |

| Dog | Elimination Half-life (t½) | 1.21 - 1.26 hours | Oral | [8] |

Experimental Protocols

Determination of this compound in Biological Fluids by HPLC

This section outlines a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of dantrolene in plasma or urine, based on common practices described in the literature.[7][16][17]

1. Sample Preparation (Plasma) a. To 1.0 mL of plasma, add a suitable internal standard (e.g., a structurally similar compound not present in the sample). b. Perform protein precipitation by adding 2.0 mL of acetonitrile (B52724). c. Vortex the mixture for 1 minute. d. Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase. g. Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

-